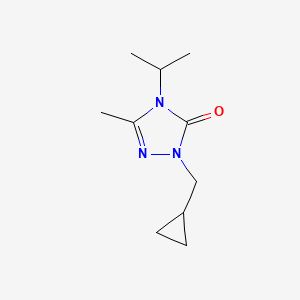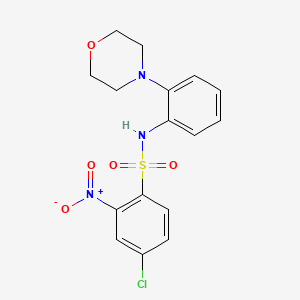![molecular formula C20H20ClN5O4 B2876296 N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide CAS No. 251310-54-0](/img/structure/B2876296.png)
N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a hydrazinecarboxamide group, a chlorophenyl group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hydrazinecarboxamide group would likely contribute to the polarity of the molecule, while the chlorophenyl and nitrophenyl groups could potentially participate in aromatic stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the hydrazinecarboxamide group suggests that it might have some degree of polarity, which could affect its solubility in various solvents. The chlorophenyl and nitrophenyl groups could potentially contribute to its stability and reactivity .科学的研究の応用
Synthesis of Novel Compounds
Studies demonstrate the synthesis of new compounds through reactions involving similar complex molecules. For instance, the synthesis of diaryl-selenides and selenones containing amino acid moieties explores the reactions of nitro-aminodiphenylselenide with chloroacetyl chloride, leading to compounds with potential biological activities (M. A. Abbady & S. Abdel‐Hafez, 2000). This illustrates the chemical versatility and the potential for creating substances with unique properties.
Potential Insecticidal Agents
The synthesis of phenoxyacetamide derivatives, aimed at combating the cotton leafworm, showcases the application of such compounds in developing new insecticides. This research emphasizes the chemical's potential role in agricultural science, indicating a broader application scope beyond medicinal chemistry (Kaiwan O. Rashid et al., 2021).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity reveal their potential in addressing drug resistance and developing new antibacterial agents. For example, the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate into various derivatives demonstrates the exploration of novel compounds with potential antibacterial properties (K. Anusevičius et al., 2014).
Development of Antiinflammatory Agents
Research into the anti-inflammatory properties of ibuprofen analogs synthesized from active hydrogen-containing compounds indicates the potential therapeutic applications of such compounds. These findings contribute to the ongoing search for more effective and safer anti-inflammatory medications (A. Rajasekaran et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c21-15-1-3-16(4-2-15)22-20(28)24-23-19(27)13-14-9-11-25(12-10-14)17-5-7-18(8-6-17)26(29)30/h1-8,13H,9-12H2,(H,23,27)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPROYBDZHDDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
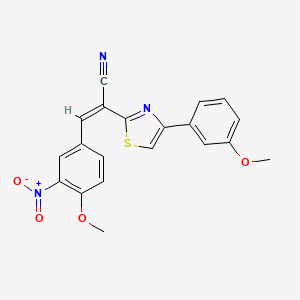
![N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2876214.png)
![1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2876216.png)
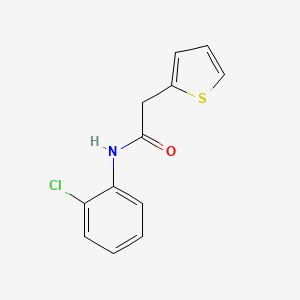
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)
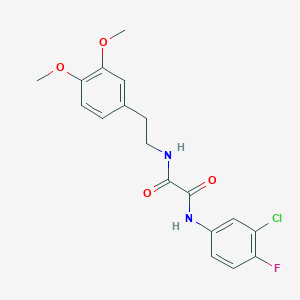
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)
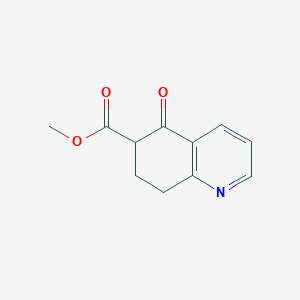
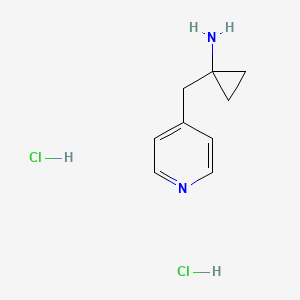
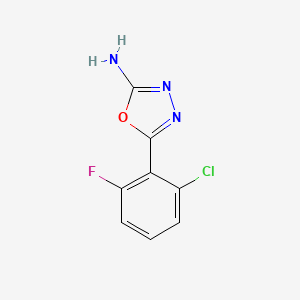
![2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2876234.png)
